4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structure of this compound features a pyrazolo[3,4-b]pyridine core with an aminophenyl group and a carboxylic acid group, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step processes. One common method includes the Friedlander condensation reaction, where an aminoaldehyde reacts with reactive methylenes to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often involve refluxing in ethanol with a base such as calcium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as TRKs. TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound inhibits TRKs by binding to their active sites, thereby blocking the downstream signaling pathways involved in cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.
Pyridine derivatives: These compounds have a similar pyridine ring but lack the pyrazole moiety, resulting in different chemical and biological properties.
Uniqueness
4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potential as a TRK inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-(3-aminophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,15H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQHTJWHBAWPOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146561 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-25-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(3-aminophenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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